N-(4-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N-(4-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O6S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Applications
Derivatives of the compound, particularly those related to 2-(2-oxo-morpholin-3-yl)-acetamide, have been identified as broad-spectrum antifungal agents against Candida species and Aspergillus species. These derivatives showcase promising in vitro activity against various fungi species, including molds and dermatophytes. Additionally, in vivo efficacy has been demonstrated in murine models of systemic Candida albicans infection, leading to significant fungal load reduction in kidneys (Bardiot et al., 2015).
Antimicrobial Agents
Compounds containing the morpholine moiety have been synthesized and evaluated for their antimicrobial activities. These entities, including 2-morpholine-4ylethyl-3H-1,2,4-triazole-3-ones, have been found to possess good or moderate antimicrobial activity, emphasizing the potential of such compounds in developing new antimicrobial agents (Sahin et al., 2012).
Anticancer Activity
A series of novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring have been synthesized and assessed for their anticancer activity. Among these, specific chemotypes demonstrated promising inhibition of breast cancer cell lines, indicating a selective and significant inhibition of cancerous cells without affecting noncancerous cells. This highlights the potential for developing effective anticancer therapies (Gaur et al., 2022).
Enzyme Inhibitory Activities
Compounds derived from N-(substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide have demonstrated good activity against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This suggests potential applications in treating conditions related to enzyme dysfunction (Virk et al., 2018).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c1-2-33-19-9-7-18(8-10-19)25-23(28)17-34(30,31)22-15-27(21-6-4-3-5-20(21)22)16-24(29)26-11-13-32-14-12-26/h3-10,15H,2,11-14,16-17H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICSXEIWNXAPAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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